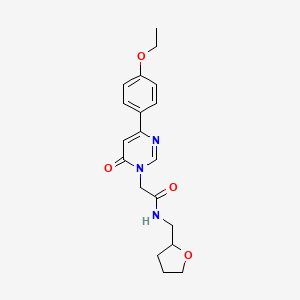

2-(4-(4-ethoxyphenyl)-6-oxopyrimidin-1(6H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide

Description

This compound is a pyrimidinone derivative featuring a 4-ethoxyphenyl substituent at the 4-position of the pyrimidinone ring and an acetamide group linked to a tetrahydrofuran-2-ylmethyl moiety. Pyrimidinones are heterocyclic scaffolds known for diverse pharmacological activities, including antifungal, anticancer, and antioxidant properties . Limited direct data on this compound’s synthesis or bioactivity are available in the provided evidence, but structural analogs offer insights for comparative analysis .

Properties

IUPAC Name |

2-[4-(4-ethoxyphenyl)-6-oxopyrimidin-1-yl]-N-(oxolan-2-ylmethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O4/c1-2-25-15-7-5-14(6-8-15)17-10-19(24)22(13-21-17)12-18(23)20-11-16-4-3-9-26-16/h5-8,10,13,16H,2-4,9,11-12H2,1H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZNVDYMFEIYBKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)NCC3CCCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-(4-ethoxyphenyl)-6-oxopyrimidin-1(6H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

- Molecular Formula : C22H28N4O3

- Molecular Weight : 406.48 g/mol

- CAS Number : 1058207-69-4

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential as an anti-cancer agent and its interaction with different biological pathways.

- Enzyme Inhibition : The compound has shown inhibition of specific metabolic enzymes, which may contribute to its therapeutic effects. For instance, it may inhibit acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases .

- Antioxidant Activity : Preliminary studies indicate that it possesses antioxidant properties, which can help mitigate oxidative stress in cells .

Case Studies and Experimental Data

Several studies have been conducted to evaluate the biological activity of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Demonstrated significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. |

| Study 2 | Enzyme Interaction | Showed effective inhibition of AChE, suggesting potential for treating Alzheimer's disease. |

| Study 3 | Antioxidant Properties | Exhibited strong free radical scavenging activity in vitro, indicating a protective effect against oxidative damage. |

Anticancer Activity

In vitro studies have indicated that This compound displays potent anticancer properties. For example:

- Cell Line Testing : The compound was tested against several human cancer cell lines, where it demonstrated IC50 values in the low micromolar range, indicating effective cytotoxicity.

Enzyme Inhibition Studies

Research has highlighted the compound's role as an AChE inhibitor:

- Mechanism : The inhibition of AChE can lead to increased levels of acetylcholine, which is beneficial in conditions like Alzheimer's disease.

Antioxidant Studies

The antioxidant capabilities of the compound were assessed through various assays:

- DPPH Assay : The compound showed a significant reduction in DPPH radical concentration, demonstrating its potential as a natural antioxidant.

Comparison with Similar Compounds

Structural Analogues

a. Pyrimidinone Derivatives with Varied Substituents

- Compound (): 2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-phenoxyphenyl)acetamide Key Differences: Replaces the ethoxyphenyl group with a methyl-thio group and a phenoxyphenyl acetamide. Impact: The thioether linkage may reduce metabolic stability compared to the oxygen-based linker in the target compound.

- Compound (): 2-[(6-Ethyl-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide Key Differences: Incorporates a thienopyrimidinone core and a nitro group. Impact: The nitro group introduces electron-withdrawing effects, which could enhance reactivity but reduce bioavailability .

b. Tetrahydrofuran-Containing Analogues

- Compound (): N-(4-(Tetrahydrofuran-2-yl)phenyl)acetamide Key Differences: Simpler structure with a tetrahydrofuran-linked phenyl group but lacks the pyrimidinone core. Impact: The absence of the pyrimidinone ring limits direct pharmacological comparison but highlights the role of tetrahydrofuran in modulating solubility .

Physicochemical Properties

*Calculated based on molecular formula C21H25N3O3.

Analysis :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.